REACTION_SMILES
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[Br:4][c:5]1[cH:6][c:7]2[c:12]([cH:13][c:14]1[CH3:15])[C:11]([CH3:16])([CH3:17])[CH2:10][CH2:9][C:8]2([CH3:18])[CH3:19].[CH3:22][N:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[Cu:1][C:2]#[N:3].[NH4+:20].[OH-:21]>>[C:2](#[N:3])[c:5]1[cH:6][c:7]2[c:12]([cH:13][c:14]1[CH3:15])[C:11]([CH3:16])([CH3:17])[CH2:10][CH2:9][C:8]2([CH3:18])[CH3:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc2c(cc1Br)C(C)(C)CCC2(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1
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Name
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N#C[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Cu]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1cc2c(cc1C#N)C(C)(C)CCC2(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |